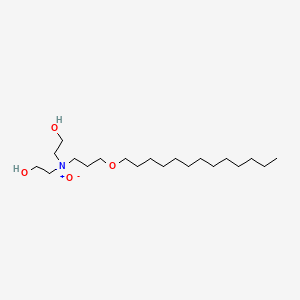
2,2'-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide is a chemical compound with the molecular formula C({20})H({43})NO(_{4}). It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound features a long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable amine with a tridecyloxypropyl halide under basic conditions. This reaction forms the intermediate 3-(Tridecyloxy)propylamine.
Condensation: The intermediate is then reacted with ethylene oxide to form 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.
Oxidation: Finally, the bisethanol compound is oxidized using an oxidizing agent such as hydrogen peroxide to form the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced back to its amine form using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Further oxidized N-oxide derivatives.
Reduction: 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as a detergent in protein purification.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in formulations of cleaning agents, emulsifiers, and dispersants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial in applications like emulsification and solubilization of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((3-(Dodecyloxy)propyl)imino)bisethanol N-oxide
- 2,2’-((3-(Tetradecyloxy)propyl)imino)bisethanol N-oxide
Uniqueness
Compared to its analogs, 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a longer hydrophobic tail, which can enhance its surfactant properties. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.
Properties
CAS No. |
83875-88-1 |
|---|---|
Molecular Formula |
C20H43NO4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3-tridecoxypropan-1-amine oxide |
InChI |
InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-25-20-13-14-21(24,15-17-22)16-18-23/h22-23H,2-20H2,1H3 |
InChI Key |
CFPWTAHHRGNYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















